molecular formula C20H16N4O3S B2809262 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 671199-18-1

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Katalognummer: B2809262
CAS-Nummer: 671199-18-1
Molekulargewicht: 392.43
InChI-Schlüssel: BDCFUVCRBKAUNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]quinoline moiety, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a [1,2,4]triazolo[4,3-a]quinoline core with a thioacetamide group at the 2-position and a benzo[d][1,3]dioxol-5-ylmethyl group attached to the nitrogen of the acetamide .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the [1,2,4]triazolo[4,3-a]quinoline core, the thioacetamide group, and the benzo[d][1,3]dioxol-5-ylmethyl group . The exact reactions it might undergo would depend on the conditions and reagents present.

Wissenschaftliche Forschungsanwendungen

Inotropic Activity

Research has demonstrated that derivatives of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide exhibit significant positive inotropic activity. Inotropic activity refers to the force of heart muscle contractions. These compounds were synthesized and evaluated for their ability to increase left atrium stroke volume in isolated rabbit heart preparations, showing favorable activity compared to the standard drug milrinone. For instance, one compound increased stroke volume by 13.2% at a concentration of 3x10^(-5) M, surpassing milrinone's 4.7% increase (Zhang et al., 2008). Another study synthesized similar compounds, with one increasing stroke volume by 6.79 ± 0.18% compared to Milrinone's 1.67 ± 0.64% (Li et al., 2008).

Anticonvulsant Properties

A derivative of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide was synthesized and showed promising anticonvulsant activities in a metrazol induced convulsions model, using phenobarbitone sodium as a standard. Two compounds displayed the best anticonvulsant activities among the synthesized set (Alswah et al., 2013).

Antimicrobial Activity

Novel compounds, including N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, were synthesized and exhibited antimicrobial activity against various bacteria and fungi. One compound showed the best inhibition zones against S. aureus and E. faecalis, while another was effective against E. coli. The activity mechanism was explored through molecular docking into the active sites of E. faecalis dihydrofolate reductase and Enterobacter cloacae MyrA (Antypenko et al., 2017).

Synthesis and Characterization

Studies have focused on the synthesis and characterization of various derivatives of this compound. These include efforts to create novel structures with potential therapeutic applications, characterized by various spectroscopic and analytical techniques. For example, methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates were synthesized and characterized, demonstrating the potential for creating diverse compounds with therapeutic applications (Fathalla, 2015).

Zukünftige Richtungen

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activities. It could be particularly interesting to investigate whether it shares the DNA intercalating and anticancer properties of other [1,2,4]triazolo[4,3-a]quinoline derivatives .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-19(21-10-13-5-7-16-17(9-13)27-12-26-16)11-28-20-23-22-18-8-6-14-3-1-2-4-15(14)24(18)20/h1-9H,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCFUVCRBKAUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.